Cas no 1401667-91-1 ((S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester)

(S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- (S)-3-((r)-2-amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester
- (S)-Benzyl 3-((R)-2-amino-3-methylbutanamido)piperidine-1-carboxylate
- AM97865
- (S)-3-((R)-2-Amino-3-methylbutyrylamino)piperidine-1-carboxylic acid benzyl ester
- (S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester
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- インチ: 1S/C18H27N3O3/c1-13(2)16(19)17(22)20-15-9-6-10-21(11-15)18(23)24-12-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,19H2,1-2H3,(H,20,22)/t15-,16+/m0/s1
- InChIKey: UGTVQOVFSHGLIE-JKSUJKDBSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCC[C@@H](C1)NC([C@@H](C(C)C)N)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 422
- トポロジー分子極性表面積: 84.7
(S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 081698-500mg |
S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester |
1401667-91-1 | 500mg |
£755.00 | 2022-03-01 |
(S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester 関連文献
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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5. Book reviews
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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8. Book reviews
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
(S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl esterに関する追加情報
Comprehensive Overview of (S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS No. 1401667-91-1)
(S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester (CAS No. 1401667-91-1) is a chiral piperidine derivative with significant potential in pharmaceutical research and drug development. This compound, characterized by its benzyl ester and amino acid moieties, has garnered attention for its role in modulating biological pathways, particularly in the context of peptide synthesis and enzyme inhibition. Its stereospecific structure, featuring both (S) and (R) configurations, makes it a valuable building block for asymmetric synthesis.
Recent trends in drug discovery emphasize the importance of chiral intermediates like this compound, as they often exhibit enhanced selectivity and reduced off-target effects. Researchers are increasingly exploring its applications in protease inhibition and GPCR targeting, aligning with the growing demand for precision medicine. The piperidine core is a common motif in FDA-approved drugs, further highlighting its relevance. Questions such as "How does chirality affect drug efficacy?" or "What are the synthetic routes for benzyl ester derivatives?" frequently appear in scientific forums, underscoring the compound's interdisciplinary appeal.
From a synthetic chemistry perspective, the benzyl protecting group in this molecule offers advantages in stepwise peptide coupling, a technique critical for developing therapeutics like antivirals and anti-inflammatory agents. The compound’s CAS No. 1401667-91-1 is often searched alongside terms like "chiral resolution methods" and "piperidine-based drug design", reflecting its niche yet impactful role. Analytical techniques such as HPLC and NMR are essential for verifying its purity and stereochemical integrity, topics frequently discussed in peer-reviewed journals.
In the context of green chemistry, efforts to optimize the synthesis of (S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester using catalytic asymmetric methods have gained traction. This aligns with broader industry goals to reduce waste and improve atom economy. Additionally, its potential as a bioisostere for natural amino acids makes it a candidate for prodrug development, a hot topic in drug delivery research.
The compound’s physicochemical properties, including its logP and hydrogen bonding capacity, are critical for ADME profiling—a recurring theme in computational chemistry queries. As the pharmaceutical industry shifts toward AI-driven drug discovery, datasets featuring CAS No. 1401667-91-1 are increasingly used to train models for molecular property prediction.
In summary, (S)-3-((R)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid benzyl ester represents a versatile scaffold with applications spanning medicinal chemistry, catalysis, and bioconjugation. Its unique stereochemistry and functional groups continue to inspire innovative research, addressing both fundamental scientific questions and practical challenges in drug development.
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